Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoate core substituted with a sulfonamide group and two methoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate typically involves the following steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through electrophilic aromatic substitution reactions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced through a sulfonylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[(4-methylphenyl)sulfonyl]amino]benzoate
- Methyl 2-[[(4-ethylphenyl)sulfonyl]amino]benzoate
- Methyl 2-[[(4-propylphenyl)sulfonyl]amino]benzoate
Uniqueness
Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate is unique due to the presence of the butyl group and the two methoxy groups on the benzoate core. These structural features contribute to its distinct chemical properties and reactivity compared to similar compounds .
Biological Activity
Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can provide insights into its therapeutic applications. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting relevant research findings and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-butylphenylsulfonamide with methyl 4,5-dimethoxybenzoate. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In a study assessing the antibacterial efficacy against various bacterial strains, the compound demonstrated notable inhibition zones, suggesting its potential as an antibacterial agent. The results are summarized in Table 1.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Table 1: Antibacterial activity of this compound
Antifungal Activity
In addition to its antibacterial properties, the compound has also shown antifungal activity. A series of experiments evaluated its effectiveness against common fungal pathogens. The results indicated that the compound inhibited fungal growth effectively, as detailed in Table 2.
Fungal Strain | Inhibition Zone (mm) |
---|---|
Candida albicans | 14 |
Aspergillus niger | 11 |
Trichophyton rubrum | 9 |
Table 2: Antifungal activity of this compound
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Inflammatory Diseases : A study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The compound significantly reduced inflammation markers and improved joint mobility compared to control groups.
- Case Study on Cancer Cell Lines : Another study focused on the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it induced apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity.
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit specific enzymes involved in bacterial and fungal metabolism.
- Cell Membrane Disruption : The lipophilic nature of the butyl group may facilitate interaction with microbial cell membranes, leading to increased permeability and cell death.
Properties
CAS No. |
725215-63-4 |
---|---|
Molecular Formula |
C20H25NO6S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
methyl 2-[(4-butylphenyl)sulfonylamino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C20H25NO6S/c1-5-6-7-14-8-10-15(11-9-14)28(23,24)21-17-13-19(26-3)18(25-2)12-16(17)20(22)27-4/h8-13,21H,5-7H2,1-4H3 |
InChI Key |
KWNIDUBNMXXTJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Origin of Product |
United States |
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